molecular formula C32H35Cl2NO8 B586145 2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 117884-83-0

2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B586145
CAS No.: 117884-83-0
M. Wt: 632.531
InChI Key: FMWQEUHCTXAKDS-XDUZALLESA-N
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Description

Deschloro-4,4’-dichloro Clomiphene Citrate (E/Z Mixture) is a chemical compound known for its role as an impurity in Clomiphene Citrate. It is a mixture of geometric isomers, specifically the E and Z forms. The compound is characterized by the presence of two chlorine atoms and the absence of a chlorine atom that is typically found in Clomiphene Citrate .

Preparation Methods

The synthesis of Deschloro-4,4’-dichloro Clomiphene Citrate involves several steps. One common method includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate. This intermediate is then reacted with chlorine to produce dichlorofluorobenzene, which is subsequently acylated to form the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

Deschloro-4,4’-dichloro Clomiphene Citrate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Deschloro-4,4’-dichloro Clomiphene Citrate has several applications in scientific research:

Comparison with Similar Compounds

Deschloro-4,4’-dichloro Clomiphene Citrate is unique due to its specific structural modifications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacological profiles.

Properties

IUPAC Name

2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-19-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWQEUHCTXAKDS-XDUZALLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35Cl2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747520
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117884-83-0
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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